molecular formula C12H14O3 B13351723 Benzyl (S)-tetrahydrofuran-3-carboxylate

Benzyl (S)-tetrahydrofuran-3-carboxylate

Cat. No.: B13351723
M. Wt: 206.24 g/mol
InChI Key: AESYHJVBIDLNFH-NSHDSACASA-N
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Description

Benzyl (S)-tetrahydrofuran-3-carboxylate is an organic compound that features a benzyl group attached to a tetrahydrofuran ring with a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-tetrahydrofuran-3-carboxylate typically involves the esterification of (S)-tetrahydrofuran-3-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl (S)-tetrahydrofuran-3-methanol.

    Substitution: Various benzyl-substituted tetrahydrofuran derivatives.

Scientific Research Applications

Benzyl (S)-tetrahydrofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl (S)-tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the tetrahydrofuran ring provides structural stability. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Similar structure but with an acetate group instead of a tetrahydrofuran ring.

    Benzyl benzoate: Contains a benzoate group instead of a tetrahydrofuran ring.

    Benzyl alcohol: Lacks the carboxylate and tetrahydrofuran functionalities.

Uniqueness

Benzyl (S)-tetrahydrofuran-3-carboxylate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

benzyl (3S)-oxolane-3-carboxylate

InChI

InChI=1S/C12H14O3/c13-12(11-6-7-14-9-11)15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1

InChI Key

AESYHJVBIDLNFH-NSHDSACASA-N

Isomeric SMILES

C1COC[C@H]1C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1COCC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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